molecular formula C7H4Cl2N2 B2370897 4,7-dichloro-1H-benzimidazole CAS No. 21295-91-0

4,7-dichloro-1H-benzimidazole

Cat. No.: B2370897
CAS No.: 21295-91-0
M. Wt: 187.02
InChI Key: BYZKIRGRWFJGIY-UHFFFAOYSA-N
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Description

4,7-Dichloro-1H-benzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological and chemical properties. The compound consists of a fused benzene and imidazole ring with chlorine atoms substituted at the 4 and 7 positions. This structural configuration imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-1H-benzimidazole can be achieved through several methods. One common approach involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent. For instance, the reaction of 4,7-dichloro-o-phenylenediamine with formic acid under reflux conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction reactions can produce N-oxides or amines, respectively .

Mechanism of Action

The mechanism of action of 4,7-dichloro-1H-benzimidazole varies depending on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the compound can interfere with DNA synthesis and repair processes, leading to cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: 4,7-Dichloro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 4 and 7 enhances its reactivity and potential for various applications compared to other benzimidazole derivatives .

Properties

IUPAC Name

4,7-dichloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZKIRGRWFJGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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